tricyclo[8.6.0.02,9]hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tricyclo[8.6.0.02,9]hexadecane is a polycyclic hydrocarbon with the molecular formula C₁₆H₂₈ It is a complex organic compound characterized by its unique structure, which includes multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[8.6.0.02,9]hexadecane typically involves the cyclization of specific precursor molecules under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
tricyclo[8.6.0.02,9]hexadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
tricyclo[8.6.0.02,9]hexadecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Properties
CAS No. |
18208-94-1 |
---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
InChI Key |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Canonical SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Synonyms |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.